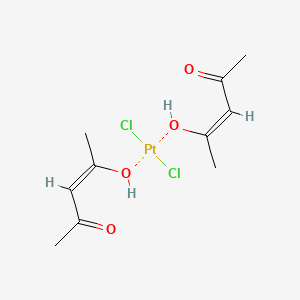
(Dichlorine)bis(pentane-2,4-dionato-O,O')platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dichlorine)bis(pentane-2,4-dionato-O,O’)platinum, also known by its IUPAC name dichloroplatinum; (Z)-4-hydroxypent-3-en-2-one, is a platinum-based coordination compound. It has the molecular formula C10H14Cl2O4Pt and a molecular weight of 466.2 g/mol
Preparation Methods
The synthesis of (Dichlorine)bis(pentane-2,4-dionato-O,O’)platinum typically involves the reaction of platinum(II) chloride with acetylacetone (pentane-2,4-dione) under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or acetone, at elevated temperatures to facilitate the formation of the desired complex. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(Dichlorine)bis(pentane-2,4-dionato-O,O’)platinum undergoes various chemical reactions, including:
Substitution Reactions: The chlorine ligands can be substituted by other ligands such as phosphines or amines under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands, leading to the formation of new compounds with different properties.
Common reagents used in these reactions include phosphines, amines, and other ligands that can coordinate to the platinum center. The major products formed depend on the specific reagents and conditions used in the reactions.
Scientific Research Applications
(Dichlorine)bis(pentane-2,4-dionato-O,O’)platinum has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules such as proteins and DNA.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of other platinum-based drugs like cisplatin.
Industry: It is used in the production of advanced materials and as a precursor for the synthesis of other platinum-containing compounds.
Mechanism of Action
The mechanism of action of (Dichlorine)bis(pentane-2,4-dionato-O,O’)platinum involves its ability to coordinate with various molecular targets. In biological systems, it can interact with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs. The compound can also interact with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
(Dichlorine)bis(pentane-2,4-dionato-O,O’)platinum can be compared with other platinum-based compounds such as:
Cisplatin: A widely used anticancer drug with a similar mechanism of action but different ligands.
Carboplatin: Another anticancer drug with a different ligand structure, offering a different toxicity profile.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer, with a distinct ligand structure and mechanism of action.
Properties
CAS No. |
65849-18-5 |
|---|---|
Molecular Formula |
C10H16Cl2O4Pt |
Molecular Weight |
466.2 g/mol |
IUPAC Name |
dichloroplatinum;(Z)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/2C5H8O2.2ClH.Pt/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+2/p-2/b2*4-3-;;; |
InChI Key |
COSXMBUPQPBXPC-VGKOASNMSA-L |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.Cl[Pt]Cl |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.Cl[Pt]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















